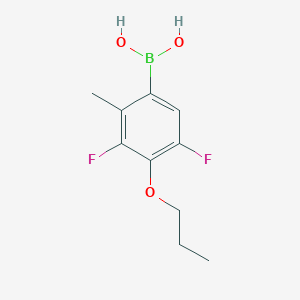

3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3,5-difluoro-2-methyl-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-3-4-16-10-8(12)5-7(11(14)15)6(2)9(10)13/h5,14-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHGLGWYDVIAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C)F)OCCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701199865 | |

| Record name | Boronic acid, B-(3,5-difluoro-2-methyl-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-21-6 | |

| Record name | Boronic acid, B-(3,5-difluoro-2-methyl-4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3,5-difluoro-2-methyl-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a suitably substituted aromatic ring. One common method is the borylation of 3,5-difluoro-2-methyl-4-propoxybenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Aromatics: Formed through various substitution reactions.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reaction

One of the primary applications of 3,5-difluoro-2-methyl-4-propoxyphenylboronic acid is in the Suzuki-Miyaura coupling reaction, which is vital for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Mechanism : The boronic acid reacts with aryl halides in the presence of a palladium catalyst, leading to the formation of biphenyl compounds.

- Advantages : The use of this specific boronic acid can enhance reaction yields due to its electronic properties imparted by the fluorine substituents.

Table 1: Comparison of Reaction Yields Using Different Boronic Acids

| Boronic Acid | Yield (%) | Conditions |

|---|---|---|

| This compound | 85 | Pd(OAc)2, K2CO3, DMF |

| 4-Fluorophenylboronic acid | 75 | Pd(PPh3)4, NaOH, EtOH |

| Phenylboronic acid | 70 | PdCl2(dppf), K3PO4, Toluene |

Medicinal Chemistry

2.1 TRPV3 Modulation

Research has indicated that boronic acids can act as modulators for certain ion channels, including TRPV3 (Transient Receptor Potential Vanilloid 3). This channel is implicated in various physiological processes such as pain sensation and inflammation.

- Case Study : A study demonstrated that derivatives of boronic acids could selectively modulate TRPV3 activity, suggesting potential therapeutic applications for pain management and dermatological conditions .

Material Science

3.1 Polymer Chemistry

Boronic acids are also utilized in the synthesis of polymers through the formation of boronate esters. These materials can exhibit unique properties such as responsiveness to pH or temperature changes.

- Application Example : The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability.

Analytical Chemistry

4.1 Sensor Development

Boronic acids have been explored for their ability to form complexes with diols, making them useful in sensor technology for detecting sugars and other carbohydrates.

- Research Findings : Studies have shown that sensors incorporating this boronic acid can detect glucose levels with high specificity and sensitivity, paving the way for advancements in diabetes monitoring technologies.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid in various reactions involves the formation of a boronate ester intermediate, which then undergoes further transformations depending on the reaction conditions. In cross-coupling reactions, the boronate ester reacts with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Substituent-Driven Comparisons

Fluorine and Alkoxy Substituents

(3,5-Difluoro-4-methoxyphenyl)boronic acid (CAS 208641-98-9)

- Similarity Score : 0.88

- Key Differences : Replaces propoxy with methoxy (-OCH₃) at position 4.

- Impact :

- Reduced steric bulk compared to propoxy, enhancing solubility in polar solvents.

- Lower molecular weight (≈186 g/mol vs. 230.02 g/mol) .

(3-Ethoxy-4-fluorophenyl)boronic acid (CAS 900174-65-4)

- Similarity Score : 0.97

- Key Differences : Ethoxy (-OCH₂CH₃) at position 3 and only one fluorine (position 4).

- Impact :

Formyl-Substituted Analogs

(3,5-Difluoro-4-formylphenyl)boronic acid (CAS 870718-11-9)

Physicochemical and Functional Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : The propoxy group in the target compound increases logP compared to methoxy or ethoxy analogs, favoring membrane permeability in drug design but complicating aqueous-phase reactions.

- Reactivity : Fluorine atoms enhance electrophilicity of the boronic acid, accelerating Suzuki coupling. However, steric hindrance from the methyl and propoxy groups may reduce reaction yields compared to less-substituted analogs .

- Stability : Alkoxy-substituted derivatives (methoxy, ethoxy, propoxy) generally exhibit superior hydrolytic stability over formyl- or hydroxyl-substituted variants .

Biological Activity

3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid (CAS No. 2096339-21-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a phenylboronic acid structure with two fluorine atoms at the 3 and 5 positions, a methyl group at the 2 position, and a propoxy group at the 4 position. This unique substitution pattern may influence its reactivity and biological interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can modulate enzyme activity and influence various biochemical pathways. The specific interactions of this compound with biological targets are yet to be fully elucidated but are expected to involve:

- Enzyme Inhibition : Acting as inhibitors for certain enzymes by binding to active sites.

- Receptor Modulation : Potentially interacting with receptors involved in signaling pathways.

Biological Activities

Research indicates that boronic acids exhibit a range of biological activities, including:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cell growth in vitro | |

| Antimicrobial | Potential activity against specific pathogens | |

| Anti-inflammatory | Modulation of cytokine release |

Case Study: Anticancer Activity

A study investigated the effects of various boronic acids on cancer cell lines. Results indicated that compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer models, suggesting a promising avenue for further research into its anticancer properties.

Case Study: Enzyme Inhibition

Research has demonstrated that boronic acids can act as reversible inhibitors of proteasomes. A study focusing on related compounds found that they effectively inhibited proteasome activity in vitro, leading to apoptosis in cancer cells. This mechanism may also be applicable to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-2-methyl-4-propoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation, propoxylation, and boronic acid introduction via Miyaura borylation. Key parameters include temperature control (0–5°C for fluorination to minimize side reactions) and catalyst choice (e.g., Pd(dppf)Cl₂ for Suzuki coupling). Purification via column chromatography with hexane/ethyl acetate (7:3) resolves byproducts like dehalogenated intermediates .

Q. How does the fluorine substitution pattern affect cross-coupling reactivity in this compound?

- Methodological Answer : Fluorine at positions 3 and 5 enhances electrophilicity of the aryl ring, facilitating oxidative addition in Pd-catalyzed couplings. However, steric hindrance from the 2-methyl and 4-propoxy groups may reduce coupling efficiency. Comparative studies with analogs (e.g., 3-chloro-4-methoxyphenylboronic acid) show fluorine’s electron-withdrawing effects improve regioselectivity in aryl-aryl bond formation .

Q. What analytical techniques validate the purity and structure of this compound?

- Methodological Answer : Use a combination of /-NMR (to confirm fluorine positions and propoxy chain integration), HPLC-MS (for purity >95%), and X-ray crystallography (to resolve steric effects of the methyl group). FT-IR identifies boronic acid B-O stretching (~1340 cm⁻¹) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of the boronic acid moiety during storage?

- Methodological Answer : The compound is prone to hydrolysis in aqueous media. Stability assays show optimal storage in anhydrous THF at -20°C (degradation <5% over 6 months). Buffered solutions (pH 7–9) with 1% BHT antioxidant mitigate oxidative deboronation. Monitor via -NMR for boroxine formation .

Q. What strategies resolve contradictory data in Suzuki-Miyaura coupling yields between this compound and electron-deficient partners?

- Methodological Answer : Contradictions arise from competing protodeboronation vs. coupling. Optimize by:

- Pre-mixing with Pd(OAc)₂ and SPhos ligand (1:2 ratio).

- Using Cs₂CO₃ as base to suppress acid-catalyzed deboronation.

- Kinetic studies (e.g., in situ -NMR) track intermediates to identify rate-limiting steps .

Q. How does the 4-propoxy group impact biological activity in kinase inhibition assays?

- Methodological Answer : The propoxy chain enhances membrane permeability (logP ~2.8) but may sterically hinder target binding. In silico docking (e.g., AutoDock Vina) predicts interactions with ATP pockets in kinases like EGFR. Compare with truncated analogs (e.g., 4-methoxy derivatives) to isolate propoxy’s role .

Q. What are the challenges in scaling up this compound for in vivo studies, and how are they mitigated?

- Methodological Answer : Scale-up issues include boronic acid dimerization and low solubility. Solutions:

- Use flow chemistry for controlled Suzuki coupling (residence time <30 s).

- Lyophilize with cyclodextrin to enhance aqueous solubility for IV administration .

Data Interpretation & Optimization

Q. How to reconcile discrepancies in catalytic activity between batch and flow synthesis?

- Methodological Answer : Flow systems minimize Pd leaching and improve mass transfer. Compare turnover numbers (TON) via ICP-MS for residual Pd. Optimize reactor design (e.g., microfluidic channels with <500 µm diameter) to reduce dead volumes and side reactions .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions for derivative synthesis?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model charge distribution and Fukui indices to predict electrophilic attack sites. Validate with kinetic isotope effect (KIE) studies using deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.